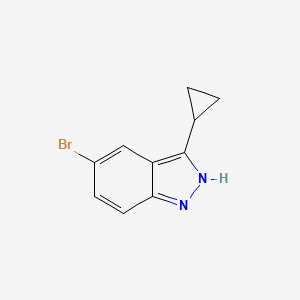

5-bromo-3-cyclopropyl-1H-indazole

Description

Properties

IUPAC Name |

5-bromo-3-cyclopropyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-7-3-4-9-8(5-7)10(13-12-9)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSSYANVUSLZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3C=C(C=CC3=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670295 | |

| Record name | 5-Bromo-3-cyclopropyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911305-80-1 | |

| Record name | 5-Bromo-3-cyclopropyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-cyclopropyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Substituted Indazoles

An in-depth technical guide to the synthesis of 5-bromo-3-cyclopropyl-1H-indazole, a key building block in contemporary drug discovery. This document provides a detailed, scientifically-grounded protocol, explains the underlying chemical principles, and offers practical insights for researchers in medicinal chemistry and process development.

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive pharmacophore. Specifically, functionalization at the 3 and 5 positions can significantly modulate the biological activity of the resulting molecule. The introduction of a cyclopropyl group at the C3 position often enhances metabolic stability and binding affinity, while a bromine atom at the C5 position serves as a versatile synthetic handle for further diversification through cross-coupling reactions.

This guide details a robust and reproducible synthetic route to 5-bromo-3-cyclopropyl-1H-indazole, a valuable intermediate for the development of novel therapeutics, including kinase inhibitors and other targeted agents.

Retrosynthetic Analysis and Strategy

A logical approach to the synthesis of 5-bromo-3-cyclopropyl-1H-indazole involves a two-step sequence starting from a commercially available, appropriately substituted acetophenone. The core strategy is as follows:

-

Diazotization and Cyclization: The synthesis begins with the diazotization of 2'-amino-5'-bromoacetophenone. The resulting diazonium salt is not isolated but is immediately subjected to an in-situ intramolecular cyclization to form 5-bromo-3-methyl-1H-indazole. This classical approach provides a reliable method for constructing the indazole core.

-

C3-Functionalization via Deprotonation and Alkylation: The second key transformation involves the selective functionalization of the C3-methyl group. This is achieved through a deprotonation-alkylation sequence. A strong base is used to deprotonate the acidic protons of the 3-methyl group, generating a nucleophilic intermediate that is then reacted with a suitable cyclopropyl electrophile. However, a more modern and efficient approach involves a condensation reaction with cyclopropanecarbaldehyde followed by a Wolff-Kishner or similar reduction, though the direct alkylation route is also feasible. A more direct and documented approach for a similar analogue involves the reaction of a hydrazine with a diketone.

This guide will focus on a well-documented pathway that proceeds via a condensation and cyclization pathway, which has been shown to be effective for generating 3-substituted indazoles.

Overall Synthetic Workflow

The proposed synthesis is a multi-step process beginning with commercially available starting materials. The workflow is designed for efficiency and scalability, with each step building upon established and reliable chemical transformations.

Caption: Overall synthetic workflow for 5-bromo-3-cyclopropyl-1H-indazole.

Detailed Experimental Protocols

Part 1: Synthesis of 1-(2-amino-5-bromophenyl)ethan-1-one (Intermediate 1)

Principle: This step involves the regioselective bromination of 2'-aminoacetophenone. The amino group is an activating ortho-, para-director. To achieve selective bromination at the para position (C5), a mild brominating agent like pyridine hydrobromide perbromide is employed. This reagent offers controlled delivery of bromine, minimizing over-bromination and side reactions.

Materials:

-

2'-Aminoacetophenone

-

Pyridine hydrobromide perbromide

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2'-aminoacetophenone (1.0 eq) in dichloromethane, cooled to 0-5°C, pyridine hydrobromide perbromide (1.0 eq) is added portion-wise.[1]

-

The reaction mixture is stirred at this temperature for 10 minutes and then allowed to warm to room temperature and stirred for an additional 24-28 hours.[1]

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel to afford 1-(2-amino-5-bromophenyl)ethan-1-one.

Part 2: Synthesis of 1-(2-amino-5-bromophenyl)cyclopropyl)methanone (Intermediate 2)

Principle: This step would typically involve a Claisen-Schmidt condensation between the methyl ketone of Intermediate 1 and cyclopropanecarbaldehyde to form an α,β-unsaturated ketone, followed by a reduction of the double bond. A more direct, albeit potentially lower-yielding, approach could involve the direct alkylation of the enolate of Intermediate 1. For the purpose of this guide, we will outline the more robust condensation-reduction pathway.

Materials:

-

1-(2-amino-5-bromophenyl)ethan-1-one (Intermediate 1)

-

Cyclopropanecarbaldehyde

-

Sodium hydroxide or another suitable base

-

Ethanol

-

Reducing agent (e.g., Sodium borohydride or catalytic hydrogenation setup)

Procedure (Illustrative Condensation-Reduction):

-

A solution of Intermediate 1 (1.0 eq) and cyclopropanecarbaldehyde (1.1 eq) in ethanol is treated with an aqueous solution of sodium hydroxide at room temperature.

-

The mixture is stirred until TLC analysis indicates the formation of the chalcone intermediate.

-

The intermediate is then isolated and subjected to reduction. For example, using sodium borohydride in a suitable solvent system, or through catalytic hydrogenation (e.g., H2, Pd/C) to saturate the double bond, yielding the desired product.

-

Work-up and purification by column chromatography would be required.

Part 3: Synthesis of 5-bromo-3-cyclopropyl-1H-indazole (Target Molecule)

Principle: The final step is the construction of the indazole ring via a condensation reaction between the ketone of Intermediate 2 and hydrazine.[2][3] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and aromatization to form the stable 1H-indazole.

Materials:

-

1-(2-amino-5-bromophenyl)cyclopropyl)methanone (Intermediate 2)

-

Hydrazine hydrate

-

Acetic acid or another suitable acid catalyst

-

A high-boiling point solvent like ethanol or n-butanol

Procedure:

-

A mixture of Intermediate 2 (1.0 eq) and hydrazine hydrate (2-5 eq) in a suitable solvent (e.g., ethanol) is treated with a catalytic amount of acetic acid.

-

The reaction mixture is heated to reflux and monitored by TLC.

-

Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to yield pure 5-bromo-3-cyclopropyl-1H-indazole.

Mechanism: Indazole Formation

The acid-catalyzed cyclization of the substituted aminoketone with hydrazine is a cornerstone of indazole synthesis. The mechanism involves several key steps:

Caption: Key mechanistic steps in the formation of the 1H-indazole ring.

-

Hydrazone Formation: The carbonyl group of the ketone is protonated by the acid catalyst, making it more electrophilic. A molecule of hydrazine then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule result in the formation of a hydrazone intermediate.

-

Intramolecular Cyclization: Tautomerization of the hydrazone can occur, followed by an intramolecular nucleophilic attack of the amino group on the imine carbon. This ring-closing step forms the five-membered pyrazole ring fused to the benzene ring.

-

Aromatization: The final step involves the elimination of a molecule (such as ammonia or water, depending on the exact pathway and intermediates) to achieve the stable, aromatic 1H-indazole system.

Data Summary and Expected Results

The following table summarizes the expected molecular weights and provides a general expectation for yields, which can vary based on optimization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |

| 1-(2-amino-5-bromophenyl)ethan-1-one | C8H8BrNO | 214.06 | 70-85% |

| 1-(2-amino-5-bromophenyl)cyclopropyl)methanone | C11H12BrNO | 254.12 | 50-70% |

| 5-bromo-3-cyclopropyl-1H-indazole | C10H9BrN2 | 237.10 | 60-80% |

Note: Yields are estimates and highly dependent on reaction scale and purification efficiency.

Safety and Handling

-

Pyridine hydrobromide perbromide: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Hydrazine hydrate: Highly toxic, corrosive, and a suspected carcinogen. All manipulations should be performed in a fume hood. Avoid inhalation and skin contact.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

-

General Precautions: Standard laboratory safety practices should be followed at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of 5-bromo-3-cyclopropyl-1H-indazole presented herein is a logical and robust pathway that relies on well-established chemical transformations. The multi-step approach allows for controlled introduction of the required functionalities onto the indazole core. This guide provides the necessary detail for researchers to successfully synthesize this valuable building block for application in drug discovery and medicinal chemistry programs. Careful execution of the experimental procedures and adherence to safety protocols are paramount for a successful outcome.

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

-

2'-Amino-5'-bromoacetophenone. ResearchGate. Available at: [Link]

Sources

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to 5-bromo-3-cyclopropyl-1H-indazole: Properties, Synthesis, and Applications

Executive Summary: 5-bromo-3-cyclopropyl-1H-indazole is a heterocyclic compound of significant interest in the field of medicinal chemistry. As a derivative of the indazole scaffold, a "privileged structure" in drug discovery, this molecule serves as a versatile building block for the synthesis of complex therapeutic agents, particularly kinase inhibitors.[1][2] Its unique trifunctional architecture—comprising the indazole core, a C3-cyclopropyl group for specific hydrophobic interactions, and a C5-bromo atom for facile diversification via cross-coupling reactions—makes it a valuable intermediate for researchers and drug development professionals. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, representative synthetic strategies, key reactivity, and applications, grounded in established scientific principles.

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of numerous clinically successful pharmaceuticals.[3] Its rigid bicyclic structure and ability to participate in hydrogen bonding have made it a favored scaffold for targeting a wide array of biological targets.[4] Many approved drugs, including the antiemetic Granisetron and potent tyrosine kinase inhibitors like Pazopanib and Axitinib, feature the indazole core, highlighting its therapeutic relevance.[5] The strategic substitution on this core, as seen in 5-bromo-3-cyclopropyl-1H-indazole, allows for the fine-tuning of pharmacological properties, making it a high-value starting material for generating libraries of potential drug candidates.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not aggregated in single public repositories, its properties can be reliably predicted based on its structure and data from closely related analogues.

Chemical and Physical Properties

The key identifiers and expected properties for 5-bromo-3-cyclopropyl-1H-indazole are summarized below.

| Property | Value / Description | Source / Analogue |

| CAS Number | 911305-80-1 | [][7][8] |

| Molecular Formula | C₁₀H₉BrN₂ | [7][9] |

| Molecular Weight | 237.10 g/mol | [9] |

| Appearance | Expected to be a solid at room temperature. | [10] |

| Purity | Commercially available with purities of 95-96%. | [7][11] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; poorly soluble in water. | General heterocyclic properties |

Spectroscopic Characterization

The structural features of 5-bromo-3-cyclopropyl-1H-indazole give rise to a predictable spectroscopic signature. The following table outlines the expected NMR and mass spectrometry data based on analysis of similar indazole structures.[12][13][14]

| Technique | Expected Observations |

| ¹H NMR | - N-H Proton: A broad singlet, typically downfield (>10 ppm), due to its acidic nature.[12][13] - Aromatic Protons: Three signals in the aromatic region (approx. 7.0-8.0 ppm). The proton at C4 will appear as a doublet, the C6 proton as a doublet of doublets, and the C7 proton as a doublet, reflecting the bromine substitution pattern.[13] - Cyclopropyl Protons: A multiplet for the methine proton (CH) attached to C3, and two distinct multiplets for the diastereotopic methylene protons (CH₂), typically in the upfield region (approx. 0.7-1.5 ppm). |

| ¹³C NMR | - Aromatic Carbons: Signals for the six carbons of the benzene ring and the two carbons of the pyrazole ring. The carbon bearing the bromine (C5) will be shifted, and the carbon attached to the cyclopropyl group (C3) will also be distinct.[12] - Cyclopropyl Carbons: One methine and one methylene carbon signal in the aliphatic region. |

| Mass Spec (ESI-MS) | A characteristic isotopic pattern for the molecular ion [M+H]⁺ at m/z 237/239 due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. |

Synthesis and Chemical Reactivity

The synthesis of 5-bromo-3-cyclopropyl-1H-indazole can be achieved through established methodologies for indazole formation. Its reactivity is governed by the distinct functional groups present in the molecule.

Representative Synthetic Workflow

A common and effective strategy for constructing 3-substituted indazoles involves the cyclization of a substituted phenylhydrazone. The workflow below outlines a representative synthesis starting from commercially available 4-bromo-2-fluorobenzaldehyde. This choice of starting material is strategic, as the fluorine atom serves as a leaving group in the final cyclization step.

Caption: Proposed synthetic workflow for 5-bromo-3-cyclopropyl-1H-indazole.

Experimental Protocol (Conceptual):

-

Grignard Reaction: 4-Bromo-2-fluorobenzaldehyde is reacted with cyclopropyl magnesium bromide in an ethereal solvent (e.g., THF) at low temperature to yield the secondary alcohol, (4-bromo-2-fluorophenyl)(cyclopropyl)methanol. The causality here is the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon.

-

Oxidation: The resulting alcohol is oxidized to the corresponding ketone, (4-bromo-2-fluorophenyl)(cyclopropyl)methanone, using a standard oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This step is necessary to form the precursor required for hydrazone formation.

-

Condensation: The ketone is condensed with hydrazine hydrate, typically in an alcohol solvent with acid catalysis, to form the hydrazone intermediate.

-

Cyclization: The hydrazone is heated in a high-boiling solvent (e.g., DMSO or NMP). This promotes an intramolecular nucleophilic aromatic substitution (SₙAr) where the terminal nitrogen of the hydrazone displaces the ortho-fluorine atom, leading to the formation of the stable indazole ring system. The reaction is driven by the formation of the aromatic indazole core.

Key Reactivity Profile

The molecule's structure offers multiple handles for subsequent chemical modification, making it a highly versatile intermediate.

Caption: Key reactive sites on the 5-bromo-3-cyclopropyl-1H-indazole scaffold.

-

N-H Acidity and Alkylation: The proton on the pyrazole nitrogen (N1) is acidic and can be readily deprotonated by a base. The resulting indazolide anion is nucleophilic and can be alkylated or acylated. A common challenge in indazole chemistry is controlling the regioselectivity of this reaction, as substitution can occur at either the N1 or N2 position.[5] The choice of solvent, base, and electrophile is critical for directing the reaction to the desired N1 position, which is often the thermodynamically more stable product.[5]

-

C5-Bromo Position for Cross-Coupling: The bromine atom at the C5 position is the most versatile site for molecular elaboration. It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: To introduce new aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: To install amine functionalities.

-

Heck or Sonogashira Couplings: To form C-C bonds with alkenes or alkynes. This "late-stage functionalization" capability is a cornerstone of modern medicinal chemistry, allowing for the rapid synthesis of a diverse library of analogues from a common core structure to explore structure-activity relationships (SAR).

-

Applications in Drug Discovery

5-bromo-3-cyclopropyl-1H-indazole is primarily valued as a key building block for synthesizing more complex molecules with potential therapeutic activity. Its utility stems from the distinct roles of its constituent parts.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. pnrjournal.com [pnrjournal.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 911305-80-1|5-Bromo-3-cyclopropyl-1H-indazole|BLD Pharm [bldpharm.com]

- 9. chembk.com [chembk.com]

- 10. 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | Sigma-Aldrich [sigmaaldrich.com]

- 11. eMolecules 5-Bromo-3-cyclopropyl-1H-indazole | 911305-80-1 | 1G | Purity: | Fisher Scientific [fishersci.com]

- 12. rsc.org [rsc.org]

- 13. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 14. 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 5-bromo-3-cyclopropyl-1H-indazole (CAS No. 911305-80-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-bromo-3-cyclopropyl-1H-indazole, a heterocyclic building block with significant potential in medicinal chemistry. Its Chemical Abstracts Service (CAS) number is 911305-80-1 .[][2] This document will delve into the synthesis, chemical properties, and the scientific rationale behind its design, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a distinction given to molecular frameworks that are capable of binding to multiple biological targets.[3] This versatility has led to the successful development of several marketed drugs containing the indazole core, including the anti-cancer agents axitinib and pazopanib, which function as kinase inhibitors, and the antiemetic granisetron, a 5-HT3 receptor antagonist.[3]

The structure of 5-bromo-3-cyclopropyl-1H-indazole incorporates three key features that are of particular interest in drug design:

-

The 1H-indazole Core: This bicyclic aromatic system is a bioisostere of indole, meaning it has similar physical and chemical properties, allowing it to mimic indole in biological systems.[4] Its unique arrangement of nitrogen atoms provides opportunities for hydrogen bonding and other non-covalent interactions within protein binding pockets.

-

The 3-Cyclopropyl Group: The introduction of a cyclopropyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve potency, and fine-tune the conformational properties of a molecule. This small, rigid ring system can explore chemical space that is inaccessible to larger, more flexible groups.

-

The 5-Bromo Substituent: The bromine atom at the 5-position serves as a valuable synthetic handle for further chemical modifications. It can be readily transformed into other functional groups through various cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This strategic combination of a privileged core, a metabolism-enhancing moiety, and a versatile synthetic handle makes 5-bromo-3-cyclopropyl-1H-indazole a highly valuable starting material for the synthesis of novel drug candidates.

Physicochemical Properties and Data

A summary of the key physicochemical properties of 5-bromo-3-cyclopropyl-1H-indazole is presented in the table below.

| Property | Value | Source |

| CAS Number | 911305-80-1 | [][2] |

| Molecular Formula | C₁₀H₉BrN₂ | [][2] |

| Molecular Weight | 237.10 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | Typically >96% | |

| Solubility | Soluble in organic solvents such as DMSO and methanol | |

| Storage | Store at room temperature in a dry, well-ventilated place |

Synthesis and Mechanistic Considerations

The synthesis of 3-substituted indazoles is a well-established area of organic chemistry, with several general methods available. The most common and direct approach to installing a substituent at the C3 position of an indazole ring involves the cyclization of an appropriately substituted precursor.

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic approach to 5-bromo-3-cyclopropyl-1H-indazole points to a key disconnection at the N1-N2 bond of the pyrazole ring. This leads back to a substituted 2-aminobenzophenone derivative, which can be synthesized from commercially available starting materials.

Caption: Retrosynthetic analysis of 5-bromo-3-cyclopropyl-1H-indazole.

Plausible Synthetic Pathway

Step 1: Synthesis of (2-amino-5-bromophenyl)(cyclopropyl)methanone

This intermediate can be prepared via a Friedel-Crafts acylation of 4-bromoaniline with cyclopropanecarbonyl chloride, followed by appropriate manipulation of protecting groups if necessary.

Step 2: Diazotization and Intramolecular Cyclization

The key step in the formation of the indazole ring is the diazotization of the aniline nitrogen of (2-amino-5-bromophenyl)(cyclopropyl)methanone, followed by an in-situ intramolecular cyclization. This reaction is typically carried out using a nitrite source, such as sodium nitrite, in an acidic medium.

Sources

biological activity of 5-bromo-3-cyclopropyl-1H-indazole

An In-Depth Technical Guide to the Potential Biological Activity of 5-Bromo-3-Cyclopropyl-1H-Indazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Untapped Potential

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurrence in a multitude of biologically active compounds.[1][2][3] This guide focuses on a specific, yet under-investigated derivative: 5-bromo-3-cyclopropyl-1H-indazole. While direct, extensive research on this particular molecule is not yet prevalent in the public domain, its structural motifs—the indazole core, a bromine substituent, and a cyclopropyl group—suggest a strong potential for significant biological activity.

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the inferred biological activities of 5-bromo-3-cyclopropyl-1H-indazole. By examining the well-documented activities of structurally related indazole derivatives, we can construct a scientifically grounded hypothesis for its potential therapeutic applications and design a strategic framework for its investigation.

Part 1: Inferred Anticancer Activity - Targeting Key Cellular Pathways

The indazole scaffold is a common feature in numerous potent anticancer agents.[4][5][6] Derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[4][5] The presence of a bromine atom on the indazole ring can enhance the reactivity and potential for specific interactions with biological targets.[7]

Potential Mechanism of Action: Modulation of the p53/MDM2 Pathway and Bcl-2 Family Proteins

A plausible mechanism of action for 5-bromo-3-cyclopropyl-1H-indazole, based on studies of similar compounds, involves the modulation of the p53/MDM2 signaling pathway and the inhibition of anti-apoptotic Bcl-2 family proteins.[4][5] In many cancers, the tumor suppressor protein p53 is inactivated by its negative regulator, MDM2. Inhibition of the p53-MDM2 interaction can restore p53 function, leading to cell cycle arrest and apoptosis. Furthermore, the direct inhibition of anti-apoptotic proteins like Bcl-2 can shift the cellular balance towards apoptosis.

Signaling Pathway Diagram: Potential p53/MDM2 and Bcl-2 Inhibition

Caption: Potential mechanism of anticancer activity.

Quantitative Data from Structurally Related Indazole Derivatives

The following table summarizes the in vitro anticancer activity of representative indazole derivatives against various cancer cell lines, providing a benchmark for the potential potency of 5-bromo-3-cyclopropyl-1H-indazole.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6o (an indazole derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 | [4][5] |

| 6o (an indazole derivative) | A549 (Lung Cancer) | >50 | [5] |

| 6o (an indazole derivative) | PC-3 (Prostate Cancer) | >50 | [5] |

| 6o (an indazole derivative) | Hep-G2 (Hepatoma) | >50 | [5] |

| Compound 3b (curcumin indazole analog) | WiDr (Colorectal Carcinoma) | 27.20 | [8] |

Part 2: Potential as a Kinase Inhibitor - A Privileged Scaffold for ATP-Competitive Inhibition

The indazole core is a well-established bioisostere of the purine ring of ATP, making it an excellent scaffold for the design of competitive kinase inhibitors.[3][9] Numerous indazole-based compounds have been developed as potent inhibitors of various kinases, including Akt, PKMYT1, and VEGFR, which are critical targets in cancer therapy.[9][10][11]

Mechanism of Kinase Inhibition

Indazole derivatives typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase, a key determinant of binding affinity.[9] The substituents on the indazole ring, such as the 5-bromo and 3-cyclopropyl groups, can be tailored to interact with other regions of the ATP-binding site to enhance potency and selectivity.[9]

Workflow Diagram: Kinase Inhibitor Screening

Caption: Workflow for in vitro kinase inhibitor screening.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the initial characterization of the .

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., K562, A549)

-

RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

5-bromo-3-cyclopropyl-1H-indazole (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. The choice of cell lines should be based on the therapeutic target of interest.

Protocol 2: Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression of specific proteins, such as p53, MDM2, and Bcl-2.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p53, anti-MDM2, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Causality Behind Experimental Choices: Western blotting allows for the specific detection of proteins of interest, providing insights into the molecular mechanism of action of the compound. The choice of antibodies is critical for the specificity and reliability of the results.

Experimental Workflow Diagram

Caption: General experimental workflow for biological evaluation.

References

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023-05-08).

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023-05-12).

- 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | Sigma-Aldrich.

- Synthesis and evaluation of indazole based analog sensitive Akt inhibitorswz - Shokat Lab - UCSF. (2010-06-28).

- 5-Bromo-1H-indazole-3-carboxylic acid - Chem-Impex.

- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results.

- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI.

- Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines - Journal of Applied Pharmaceutical Science.

- CAS 911305-80-1 5-Bromo-3-cyclopropyl-1H-indazole - BOC Sciences.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.

- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC - NIH.

- Application Notes and Protocols: Leveraging 6-Bromo-1H-indazole for the Development of Potent Kinase Inhibitors - Benchchem.

- Highlights on Biological Activities of 1,3,4-Thiadiazole and Indazole Derivatives.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing.

- 5-bromo-1h-indazole | Sigma-Aldrich.

- eMolecules 5-Bromo-3-cyclopropyl-1H-indazole | 911305-80-1 | 1G | Purity: 96%.

- 5-Bromo-3-cyclopropyl-1H-indazole, min 96%, 1 gram.

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology.

- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran.

- How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ - Guidechem.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. chemimpex.com [chemimpex.com]

- 8. japsonline.com [japsonline.com]

- 9. benchchem.com [benchchem.com]

- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 11. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Structure-Activity Relationship of 5-bromo-3-cyclopropyl-1H-indazole Structural Analogs

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition

The 1H-indazole core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] This is due to its ability to serve as a versatile template for the design of potent and selective ligands for a variety of biological targets.[1] The indazole structure is a bioisostere of purine, the core of adenosine triphosphate (ATP), which allows indazole-based compounds to act as competitive inhibitors in the ATP-binding pocket of protein kinases.[3] Dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major focus of drug discovery efforts.[4] Consequently, a multitude of indazole-containing compounds have been investigated and developed as kinase inhibitors, with several reaching clinical trials and approvals for the treatment of various cancers.[3][5]

The 5-bromo-3-cyclopropyl-1H-indazole scaffold represents a key pharmacophore for the development of novel kinase inhibitors. The bromine atom at the 5-position provides a crucial handle for synthetic modification, allowing for the introduction of a wide range of substituents through cross-coupling reactions to explore structure-activity relationships (SAR). The cyclopropyl group at the 3-position is a desirable feature in drug design, as it can enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of the synthesis of 5-bromo-3-cyclopropyl-1H-indazole and its structural analogs, delves into their structure-activity relationships as kinase inhibitors, and presents detailed experimental protocols for their synthesis and biological evaluation.

Synthesis of the 5-bromo-3-cyclopropyl-1H-indazole Core and its Analogs

The synthesis of 5-bromo-3-cyclopropyl-1H-indazole and its analogs can be approached through a series of well-established organic reactions. A plausible and efficient synthetic strategy involves the initial construction of the 3-cyclopropyl-1H-indazole core, followed by bromination and subsequent derivatization.

Synthesis of the 3-Cyclopropyl-1H-indazole Core

A common and effective method for the synthesis of 3-substituted-1H-indazoles is the reaction of an appropriate hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of the 3-cyclopropyl-1H-indazole core, a practical approach involves the condensation of a substituted phenylhydrazine with a cyclopropyl ketone derivative. A key intermediate for this is 1-cyclopropyl-2-methoxyethanone.

Alternatively, the cyclopropyl group can be introduced at a later stage. For instance, a 3-vinyl-1H-indazole intermediate can be synthesized and then subjected to a cyclopropanation reaction.

Conceptual Synthetic Pathway to 3-Vinyl-1H-indazole:

Caption: Wittig reaction for the synthesis of 3-vinyl-1H-indazole.

Cyclopropanation of 3-Vinyl-1H-indazole:

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes.[1][6][7][8][9] This reaction typically employs diiodomethane and a zinc-copper couple to generate a carbenoid species that reacts with the alkene in a stereospecific manner.[1][6][7]

Caption: Simmons-Smith cyclopropanation of 3-vinyl-1H-indazole.

Bromination of the Indazole Core

Once the 3-cyclopropyl-1H-indazole core is obtained, the next step is the regioselective introduction of a bromine atom at the 5-position. Direct bromination of the indazole ring can be achieved using a suitable brominating agent. For the synthesis of 5-bromo-1H-indazole-3-carboxylic acid, a known precursor, the reaction is carried out by treating indazole-3-carboxylic acid with bromine in glacial acetic acid.[10] A similar approach can be applied to 3-cyclopropyl-1H-indazole.

Experimental Protocol: Bromination of 3-Cyclopropyl-1H-indazole

-

Dissolution: Dissolve 3-cyclopropyl-1H-indazole (1.0 eq) in glacial acetic acid.

-

Addition of Bromine: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice water.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-3-cyclopropyl-1H-indazole.

Synthesis of Structural Analogs

With the 5-bromo-3-cyclopropyl-1H-indazole core in hand, a diverse library of structural analogs can be generated by modifying the N1 and C5 positions.

1. N-Alkylation and N-Arylation:

The indazole ring contains two nucleophilic nitrogen atoms (N1 and N2), leading to the potential for the formation of regioisomers upon alkylation or arylation. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base and solvent. Generally, the use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) favors N1 substitution.

Experimental Protocol: N1-Alkylation of 5-bromo-3-cyclopropyl-1H-indazole

-

Preparation: To a solution of 5-bromo-3-cyclopropyl-1H-indazole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Anion Formation: Stir the mixture at room temperature for 30 minutes.

-

Addition of Electrophile: Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography on silica gel.

2. C5-Functionalization via Cross-Coupling Reactions:

The bromine atom at the 5-position is a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. This allows for the introduction of various aryl and heteroaryl moieties at the 5-position.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine 5-bromo-3-cyclopropyl-1H-indazole (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent: Add a mixture of a suitable organic solvent (e.g., dioxane or toluene) and water.

-

Reaction: Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 5-position.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-bromo-3-cyclopropyl-1H-indazole (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base such as sodium tert-butoxide.

-

Solvent: Add an anhydrous, deoxygenated solvent like toluene.

-

Reaction: Heat the reaction mixture at 80-110 °C until the reaction is complete.

-

Work-up and Purification: After cooling, filter the reaction mixture through celite, concentrate the filtrate, and purify the residue by column chromatography.

Synthetic Diversification Workflow:

Caption: Synthetic routes to generate structural analogs.

Structure-Activity Relationship (SAR) as Kinase Inhibitors

The 5-bromo-3-cyclopropyl-1H-indazole scaffold has been explored for its potential as an inhibitor of various protein kinases, including those involved in cell cycle regulation and signal transduction. A key target class for indazole-based inhibitors is the Aurora kinase family, which plays a crucial role in mitosis.[11] The following SAR discussion is based on established principles for indazole-based kinase inhibitors and provides a framework for the rational design of potent and selective analogs based on the 5-bromo-3-cyclopropyl-1H-indazole core.

Key Structural Features and their Impact on Activity:

-

The Indazole Core: The 1H-indazole ring acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction is a cornerstone of the binding affinity of these inhibitors.

-

The 3-Cyclopropyl Group: The cyclopropyl group at the C3 position often occupies a hydrophobic pocket within the ATP-binding site. Its rigid nature can lead to favorable conformational pre-organization for binding, thus enhancing potency.

-

The 5-Bromo Position: As previously mentioned, this position is a key point for diversification. The introduction of various substituents via cross-coupling reactions allows for the exploration of the solvent-exposed region of the ATP-binding site. The nature of the substituent at this position can significantly impact both potency and selectivity.

-

The N1 Position: The N1 position of the indazole ring is another critical site for modification. The introduction of different alkyl or aryl groups can influence the orientation of the inhibitor in the binding pocket and can be used to tune physicochemical properties such as solubility and cell permeability.

Hypothetical SAR Table for 5-bromo-3-cyclopropyl-1H-indazole Analogs as Aurora A Kinase Inhibitors:

| Compound ID | R1 (N1-substituent) | R2 (C5-substituent) | Aurora A IC₅₀ (nM) |

| 1 (Core) | H | Br | 500 |

| 2a | CH₃ | Br | 350 |

| 2b | CH₂CH₃ | Br | 400 |

| 2c | c-propyl | Br | 300 |

| 3a | H | Phenyl | 150 |

| 3b | H | 4-Fluorophenyl | 100 |

| 3c | H | 4-Methoxyphenyl | 200 |

| 3d | H | Pyridin-4-yl | 80 |

| 4a | H | NH₂ | 450 |

| 4b | H | NH-Phenyl | 120 |

| 4c | H | N(CH₃)₂ | 400 |

| 5a | CH₃ | Phenyl | 50 |

| 5b | CH₃ | 4-Fluorophenyl | 30 |

Interpretation of SAR Data:

-

N1-Substitution: Small alkyl groups at the N1 position (e.g., methyl, cyclopropyl) are generally well-tolerated and can lead to a modest increase in potency compared to the unsubstituted analog (compare 1 with 2a-c ).

-

C5-Substitution (Suzuki Coupling): Replacing the bromine at the C5 position with aryl or heteroaryl groups via Suzuki coupling generally leads to a significant increase in potency (compare 1 with 3a-d ). Electron-withdrawing groups on the phenyl ring (e.g., fluorine in 3b ) can enhance activity, potentially through favorable interactions with the protein. The introduction of a nitrogen atom in a heteroaryl ring (e.g., pyridine in 3d ) can provide an additional hydrogen bond acceptor, further improving potency.

-

C5-Substitution (Buchwald-Hartwig Amination): The introduction of amino groups at the C5 position shows a varied effect. A primary amine (4a ) may not be optimal, while an aniline moiety (4b ) can significantly improve activity. This suggests that a larger, more hydrophobic group is preferred in this region.

-

Combined Modifications: Combining favorable modifications at both the N1 and C5 positions can lead to a synergistic effect on potency. For example, the combination of an N1-methyl group and a C5-phenyl or C5-(4-fluorophenyl) group results in the most potent compounds in this hypothetical series (5a and 5b ).

Signaling Pathway Implication (Aurora Kinase A):

Aurora A kinase is a key regulator of mitosis, particularly in the processes of centrosome maturation and separation, and spindle assembly. Its overexpression is frequently observed in various cancers and is associated with genomic instability. Inhibition of Aurora A leads to mitotic arrest and apoptosis in cancer cells.

Caption: Simplified Aurora A signaling pathway and the point of intervention.

Experimental Protocols for Biological Evaluation

To assess the biological activity of the synthesized 5-bromo-3-cyclopropyl-1H-indazole analogs, a series of in vitro and cell-based assays are employed. These assays are designed to be robust, reproducible, and provide quantitative data for SAR analysis.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.

Principle:

The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the kinase, a substrate, ATP, and the test compound. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the ADP generated into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal that is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., kinase assay buffer with a final DMSO concentration of 1-2%).

-

Kinase Reaction: In a 96-well plate, add the serially diluted compounds, the kinase solution, and a substrate/ATP mixture. Incubate at room temperature for 1 hour.

-

ADP Detection: Add ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Principle:

In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Incubation: Remove the treatment medium and add MTT solution to each well. Incubate for 3-4 hours to allow for formazan crystal formation.[3]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The 5-bromo-3-cyclopropyl-1H-indazole scaffold is a promising starting point for the development of novel kinase inhibitors. The synthetic routes outlined in this guide provide a clear and efficient path to the core structure and a diverse range of its structural analogs. The established structure-activity relationships for indazole-based kinase inhibitors offer a rational basis for the design of more potent and selective compounds. The detailed experimental protocols for biological evaluation provide the necessary tools to assess the efficacy of these newly synthesized molecules.

Future work in this area should focus on the synthesis and evaluation of a broader range of analogs, including further modifications of the C5 substituent and the exploration of different N1 substituents to fine-tune the pharmacological properties of these compounds. The development of analogs with improved pharmacokinetic profiles will be crucial for their potential translation into clinical candidates. Furthermore, the identification of specific kinase targets and the elucidation of the detailed binding modes of these inhibitors through techniques such as X-ray crystallography will provide valuable insights for future drug design efforts.

References

- BenchChem. (2025). Application Note and Protocol: Cell-Based Assay for Determining the Cytotoxicity of 7-Methyl-1H-indazole-3-carboxamide. BenchChem.

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to the In Vitro Efficacy and Cellular Activity of Indazole Scaffolds. BenchChem.

- BOC Sciences. CAS 911305-80-1 5-Bromo-3-cyclopropyl-1H-indazole.

- BenchChem. (2025).

- Sigma-Aldrich. 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole.

- Atomax Chemicals Co., Ltd. 5-Bromo-3-cyclopropyl-1H-indazole 911305-80-1.

- Shokat Lab, UCSF. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.

- Shokat Lab, UCSF. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.

- ChemicalBook. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.

- TCI AMERICA. Simmons-Smith Cyclopropanation Reaction.

- Zhao, Y., et al. (2023).

- National Institutes of Health. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6528.

- Cao, J., et al. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). European Journal of Medicinal Chemistry, 138, 936-947.

- Guidechem. How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?

- Zhao, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 265, 116088.

- National Institutes of Health. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(7), 3149–3158.

- Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai.

- El-Damasy, A. K., et al. (2021). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 26(16), 4995.

- ResearchGate. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review.

- Semantic Scholar.

- Organic Chemistry Portal. Indazole synthesis.

- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.

- National Institutes of Health. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3149-3158.

- Wikipedia. Simmons–Smith reaction.

- Organic Chemistry Portal. Simmons-Smith Reaction.

- The Royal Society of Chemistry. (2012).

- ResearchGate. (2018).

- Benchchem. (2025). Synthesis of 1-(5-bromo-1H-indazol-3-yl)

- Wiley-VCH. (2012).

- National Institutes of Health. (2017).

- Organic Chemistry Portal. Wittig Reaction.

- PubMed. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5245-5254.

- National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(8), 1426-1456.

- National Institutes of Health. (2008). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 283(47), 32341–32351.

- Science and Education Publishing. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction.

- MDPI. (2024). Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. International Journal of Molecular Sciences, 25(11), 6098.

- Benchchem. (2025). Experimental procedure for Wittig reaction with "2-Methoxy-1,3-thiazole-4-carbaldehyde".

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 7. 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | Sigma-Aldrich [sigmaaldrich.com]

- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Technical Guide to Synthesis and Application in Modern Drug Discovery

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and FDA-approved therapeutics.[1] Its structural versatility and capacity to engage in key biological interactions have cemented its status as a "privileged scaffold." This guide provides an in-depth technical exploration of contemporary strategies for the synthesis of novel indazole derivatives. We will delve into the mechanistic underpinnings of various synthetic methodologies, from classical approaches to cutting-edge transition-metal-catalyzed reactions, C-H activation, and photoredox catalysis. Furthermore, this document will illuminate the practical application of these derivatives in drug discovery, with a focus on their role as kinase inhibitors and antibacterial agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

The Significance of the Indazole Moiety in Medicinal Chemistry

Indazoles, composed of a fused benzene and pyrazole ring, exist in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1] This structural feature, coupled with the ability to act as both a hydrogen bond donor and acceptor, allows for diverse interactions with biological targets. The indazole core is a key component in numerous commercially successful drugs, including the kinase inhibitors Pazopanib and Axitinib, the antiemetic Granisetron, and the PARP inhibitor Niraparib, underscoring its therapeutic relevance.[1][2] The broad spectrum of pharmacological activities associated with indazole derivatives includes anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5][6][7][8]

The indazole scaffold's utility in drug discovery is multifaceted. It serves as an effective bioisostere for other aromatic systems like phenols and indoles, often conferring improved metabolic stability and pharmacokinetic properties. Moreover, it is a valuable fragment in fragment-based drug discovery (FBDD) and a successful scaffold in scaffold hopping endeavors, particularly for the development of protein kinase inhibitors.

Strategic Approaches to the Synthesis of Novel Indazole Derivatives

The synthesis of the indazole core has evolved significantly, with modern methodologies offering greater efficiency, regioselectivity, and functional group tolerance compared to classical methods.

Classical Synthetic Routes

Historically, the synthesis of indazoles relied on condensation reactions of appropriately substituted benzene derivatives. For instance, the reaction of o-aminobenzaldehydes or o-aminoketones with hydroxylamine, followed by cyclization, represents a foundational approach. While effective for certain substrates, these methods often require harsh reaction conditions and may have limited substrate scope.

Modern Catalytic Methodologies

The advent of transition-metal catalysis has revolutionized indazole synthesis, enabling the construction of complex derivatives with high precision and efficiency.[9]

Palladium-catalyzed reactions are instrumental in forming the crucial C-N bond for indazole ring closure. For example, the intramolecular C-N bond formation from o-alkyne azoarenes provides a direct route to 1H-indazoles.[10] Another approach involves the palladium-catalyzed arylation of benzophenone hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence to yield substituted 3-aminoindazoles.[11]

Copper catalysis has emerged as a cost-effective and versatile tool for indazole synthesis. One-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, facilitate the formation of both C-N and N-N bonds to produce 2H-indazoles.[10][12][13] This method is lauded for its operational simplicity and broad substrate scope.[10] Copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives also provides a pathway to 3-aminoindazoles.[11]

Rhodium-catalyzed C-H activation has become a powerful strategy for the direct functionalization of C-H bonds, offering an atom-economical approach to indazole synthesis.[14][15] For instance, the Rh(III)-catalyzed reaction between azobenzenes and aldehydes proceeds via C-H bond functionalization and subsequent cyclative capture to form N-aryl-2H-indazoles.[16] Similarly, the reaction of imidate esters with nitrosobenzenes, co-catalyzed by rhodium and copper, yields 1H-indazoles under redox-neutral conditions.[17]

Experimental Protocol: Rhodium(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles

This protocol is adapted from the work of Glorius and co-workers.[14][16]

Materials:

-

Azobenzene derivative (1.0 equiv)

-

Aldehyde (1.5 equiv)

-

[Cp*RhCl₂]₂ (2.5 mol%)

-

AgSbF₆ (10 mol%)

-

Cu(OAc)₂ (2.0 equiv)

-

1,4-Dioxane (0.2 M)

Procedure:

-

To an oven-dried reaction vessel, add the azobenzene derivative, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂.

-

Evacuate and backfill the vessel with argon three times.

-

Add 1,4-dioxane and the aldehyde via syringe.

-

Seal the vessel and heat the reaction mixture at 100 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2H-indazole.

Emerging Synthetic Technologies

Innovation in synthetic chemistry continues to provide novel and efficient pathways to indazole derivatives.

Visible-light photoredox catalysis has emerged as a green and powerful tool for organic synthesis.[18] This methodology has been successfully applied to the synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines, involving a ruthenium-catalyzed intramolecular formation of the N-N bond.[18][19][20] More recently, a dual gold and photoredox catalysis approach has been developed for the synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes.[21]

Microwave-assisted organic synthesis offers significant advantages, including reduced reaction times, increased yields, and enhanced reaction efficiency.[22][23][24][25] This technology has been effectively employed for the functionalization of indazoles, particularly in cross-coupling reactions.[22] For example, the synthesis of N-alkynylated indazoles via copper-catalyzed cross-coupling is significantly accelerated under microwave irradiation.[22]

Visualization of Synthetic Pathways

Caption: Overview of modern synthetic routes to indazole derivatives.

Indazole Derivatives in Drug Discovery: Case Studies

The versatility of the indazole scaffold is exemplified by its successful application in targeting various diseases.

Indazoles as Potent Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] The indazole core has proven to be an excellent scaffold for the design of potent and selective kinase inhibitors.[2][26]

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several indazole-based derivatives have been developed as potent VEGFR-2 inhibitors.[2][27] For example, a series of indazole-pyrimidine-based compounds have shown significant inhibitory activity against VEGFR-2.[2] Structure-activity relationship (SAR) studies have revealed that substitution patterns on the indazole and pyrimidine rings are critical for potency.[2]

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[28] In silico fragment-based and knowledge-based drug design approaches have led to the discovery of novel indazole derivatives as potent Aurora kinase inhibitors.[28] SAR studies have demonstrated that different substituents on the indazole scaffold can confer selectivity for different Aurora kinase isoforms.[28]

Quantitative Data: Inhibition of Kinases by Novel Indazole Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based Assay (IC₅₀, µM) | Reference |

| 13e | VEGFR-2 | - | HUVEC | - | [2] |

| 30 | VEGFR-2 | 1.24 | HUVEC | - | [27] |

| 17 | Aurora A/B | - | - | - | [28] |

| 21 | Aurora B | - | - | - | [28] |

| 30 (Aurora) | Aurora A | - | - | - | [28] |

| Compound 1 | FGFR1 | 100 | - | - | [29] |

| Compound 2f | - | - | 4T1 | 0.23-1.15 | [30] |

| Compound 6o | - | - | K562 | 5.15 | [31] |

Indazoles as a New Frontier in Antibacterial Agents

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Bacterial DNA gyrase (GyrB), a type II topoisomerase, is a clinically validated target for antibacterial drugs.[32]

Through a combination of physiochemical property optimization and structure-based drug design, a novel class of indazole-based GyrB inhibitors has been discovered.[32] These compounds exhibit excellent enzymatic and antibacterial activity against a range of clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[32] X-ray crystallography has been instrumental in elucidating the binding mode of these inhibitors in the GyrB ATPase binding pocket, guiding further optimization.[32]

Visualization of Drug Discovery Workflow

Caption: General workflow for indazole-based drug discovery.

Conclusion and Future Perspectives

The indazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of novel therapeutics. The ongoing advancements in synthetic methodologies, particularly in the realm of catalytic C-H activation and photoredox catalysis, are expanding the accessible chemical space of indazole derivatives, enabling the fine-tuning of their pharmacological properties. The successful application of these compounds as kinase inhibitors and antibacterial agents highlights the immense potential of the indazole core in addressing significant unmet medical needs. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel biological targets for indazole-based drugs, and the application of computational and artificial intelligence-driven approaches to accelerate the design and optimization of the next generation of indazole therapeutics.[12]

References

-

Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2759. [Link]

-

Merugu, S. K., Rajeswari, L., Nirmala, N. B., Rajani, Ch., & Ramu, G. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2), a947-a957. [Link]

-

(2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]

-

Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(52), 32895-32917. [Link]

-

(2013). Directed Access to Acylated Azobenzenes via Pd-Catalyzed C–H Functionalization and Further Transformation into an Indazole Backbone. Organic Letters, 15(3), 620-623. [Link]

-

Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. [Link]

-

(2024). Combined Gold and Photoredox Catalysis: Synthesis of 3‐Alkenyl‐2H‐Indazoles from 2‐Alkynylazobenzenes. Advanced Synthesis & Catalysis. [Link]

-

Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Lin, W. C., & Yang, D. Y. (2013). Visible light photoredox catalysis: synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines. Organic Letters, 15(19), 5032-5035. [Link]

-

Reddy, R. S., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4989. [Link]

-

(2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(4), 325-336. [Link]

-

Mondal, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN Journal of Chemistry, 16(3), 1560-1574. [Link]

-

Lin, W. C., & Yang, D. Y. (2013). Visible Light Photoredox Catalysis: Synthesis of Indazolo[2,3-a]quinolines from 2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinolines. Organic Letters, 15(19), 5032-5035. [Link]

-

Zhang, S., Liang, C., & Zhang, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

(2014). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 5(7), 805-810. [Link]

-

Lin, W. C., & Yang, D. Y. (2013). Visible Light Photoredox Catalysis: Synthesis of Indazolo[2,3-a]quinolines from 2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinolines. Organic Letters. [Link]

-

Khandave, P., Pingale, R., Chaudhary, P., Shah, K., Pande, S., Shah, S., & Dambale, D. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Stuart, D. R., et al. (2012). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Angewandte Chemie International Edition, 51(35), 8820-8823. [Link]

-

Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

-

(2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

(n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

-

(2005). Pharmacological properties of indazole derivatives: recent developments. Mini Reviews in Medicinal Chemistry, 5(10), 887-895. [Link]

-

(2024). Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. Current Organic Chemistry. [Link]

-

(2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. [Link]

-

(2025). Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. ResearchGate. [Link]

-

(2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini Reviews in Medicinal Chemistry. [Link]

-

(2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Bioorganic & Medicinal Chemistry, 25(2), 701-711. [Link]

-

(2025). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. [Link]

-

(2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(21), 5249-5252. [Link]

-

(2020). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. [Link]

-

(2020). Strategy design for 1H-indazole synthesis from aldehyde hydrazones. ResearchGate. [Link]

-

(2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

(n.d.). Microwave assisted synthesis of indazole acetic acids 2 j–w from substituted 3‐amino‐3‐(2‐nitrophenyl)propanoic acids and various alcohols. ResearchGate. [Link]

-

(2024). Combined Gold and Photoredox Catalysis: Synthesis of 3‐Alkenyl‐2H‐Indazoles from 2‐Alkynylazobenzenes. ResearchGate. [Link]

-

(2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 263, 115938. [Link]

-

(n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

-

(n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

-